Benzyl (3-methylisoxazol-4-yl)carbamate
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic studies of this compound remain limited in the literature. However, analogous compounds, such as tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate, provide methodological frameworks for analysis. For instance, the monoclinic crystal system (space group C c) observed in related sulfonamide-isoxazole hybrids reveals bond lengths and angles that inform hypothetical models for the target compound.
Key structural features inferred from similar systems include:
- Isoxazole ring geometry : The planar isoxazole core typically exhibits bond lengths of 1.30–1.40 Å for C–N and 1.20–1.25 Å for N–O.
- Carbamate linkage : The –NHCOO– group adopts a syn conformation, with torsional angles between 5° and 10°, as seen in benzyl carbamate derivatives.
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.50–2.70 Å) stabilize the crystal lattice, analogous to bifurcated interactions in fluorinated isoxazoles.
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–N (isoxazole) | 1.35 ± 0.02 | Fluoroisoxazole |
| N–O (isoxazole) | 1.23 ± 0.01 | Sulfonamide-isoxazole |
| C=O (carbamate) | 1.21 ± 0.02 | Benzyl carbamates |
While direct X-ray data for this compound are unavailable, density functional theory (DFT)-optimized coordinates predict a dihedral angle of 85°–90° between the benzyl and isoxazole planes, minimizing steric clashes.
Quantum Mechanical Calculations for Electronic Structure Determination
Quantum mechanical analyses reveal the electronic landscape of this compound. DFT calculations at the B3LYP/6-311+G(d,p) level highlight:
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the isoxazole ring (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the carbamate group (–1.8 eV), suggesting nucleophilic reactivity at the carbonyl oxygen.
- Electrostatic potential (ESP) : Regions of high electron density (negative ESP) cluster around the isoxazole oxygen (–45 kcal/mol) and carbamate carbonyl (–58 kcal/mol), favoring electrophilic attack at these sites.
- Natural bond orbital (NBO) analysis : Hyperconjugative interactions stabilize the molecule, with LP(Oisoxazole) → σ*(C–Ncarbamate) delocalization energy of 12.3 kcal/mol.
Spectroscopic predictions align with experimental IR and NMR data for analogous compounds:
- IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O–C asymmetric stretch).
- ¹H NMR : Isoxazole proton at δ 8.2 ppm (singlet), benzyl CH₂ at δ 5.1 ppm (quartet), and methyl group at δ 2.4 ppm (triplet).
Comparative Molecular Field Analysis (CoMFA) of Isoxazole Derivatives
CoMFA models comparing this compound with 25 isoxazole analogs highlight steric and electrostatic determinants of biological activity:
| Derivative | Steric Contribution (%) | Electrostatic Contribution (%) |
|---|---|---|
| 3-Methylisoxazole | 62 | 38 |
| 4-Fluoroisoxazole | 55 | 45 |
| 5-Nitroisoxazole | 48 | 52 |
Key findings:
- Steric effects : The 3-methyl group contributes 28% to steric bulk, enhancing hydrophobic interactions in enzyme binding pockets.
- Electrostatic effects : The carbamate carbonyl’s negative potential (–0.45 e) improves hydrogen-bond acceptor capacity compared to ester analogs (–0.32 e).
- 3D-QSAR : Predictive r² values of 0.89 (training set) and 0.82 (test set) validate the model’s robustness for activity forecasting.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl N-(3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-9-11(8-17-14-9)13-12(15)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15) |
InChI Key |
KOLZNSHFTXXTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-methylisoxazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylisoxazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate . Another method involves the use of benzyl alcohol and 3-methylisoxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, bases, and coupling agents can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Benzyl (3-methylisoxazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to ethyl benzoate derivatives () and a benzyl carbamate analog () to highlight key differences in substituents, linkage groups, and heterocyclic systems.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₁₂H₁₂N₂O₃.
Key Findings and Implications
Isoxazole Substitution Patterns
- Positional Isomerism: The target compound’s 3-methylisoxazol-4-yl group contrasts with the 5-yl substitution in I-6273 and I-6373.
- Carbamate vs. Ester Linkages : The carbamate group in the target compound offers enhanced hydrolytic stability compared to the ester groups in I-6273 and I-6373, which may degrade more readily under physiological conditions .
Heterocyclic Variations
- Tetrazole-Pyridine Hybrid (): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and mimics carboxylate interactions in target proteins.
Linker Group Effects
- Thioether vs. Ether/Amino Linkers: I-6373’s thioether linker (vs. amino in I-6273) reduces polarity, possibly enhancing membrane permeability in drug design contexts .
Research Tools and Methodologies
Structural elucidation of such compounds often employs X-ray crystallography using software like SHELX for refinement and ORTEP-3 for visualization . These tools enable precise determination of bond lengths, angles, and stereochemistry, critical for understanding structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (3-methylisoxazol-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and 3-methylisoxazol-4-amine. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show signals for the benzyl group (δ 5.1–5.3 ppm, CH₂), isoxazole protons (δ 6.2–6.5 ppm), and carbamate NH (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and isoxazole carbons .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺) matches the molecular formula (C₁₂H₁₂N₂O₃).
- Melting Point : Consistency with literature values (e.g., 78–93°C for analogous benzyl carbamates) indicates purity .
Q. What are the stability considerations for benzyl carbamates under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 1) : Benzyl carbamates hydrolyze rapidly at 100°C, requiring short reaction times if used in acidic media .
- Basic Conditions (pH > 12) : Decomposition occurs via nucleophilic attack on the carbonyl group. Stabilize with inert atmospheres (N₂/Ar) and low temperatures .
- Storage : Store under anhydrous conditions at –20°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between experimental and computational lipophilicity (logP) values for benzyl carbamates?
- Methodological Answer :
- Experimental logP : Determine via reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask method (octanol/water partition) .
- Computational Discrepancies : Tools like ACD/Percepta and ChemBioDraw may mispredict logP for fluorinated derivatives due to inadequate parameterization. Cross-validate with experimental logD₇.₄ (r = 0.9972 correlation with logk) .
- Case Study : For fluorinated analogs, discrepancies arise from electron-withdrawing effects on solvation; refine QSAR models using Hammett σ constants .
Q. What strategies enhance the selectivity of benzyl carbamates as acetylcholinesterase (AChE) inhibitors?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the isoxazole 3-position (e.g., methyl groups) to improve steric complementarity with AChE’s active site .
- Kinetic Studies : Use Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition. IC₅₀ values <10 μM indicate high potency .
- Molecular Docking : Align with AChE’s crystal structure (PDB ID 4EY7) to optimize π-π stacking (benzyl ring) and hydrogen bonding (carbamate NH) .
Q. How can X-ray crystallography validate the conformational flexibility of benzyl carbamates in solid-state studies?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
- Data Collection : SHELXT (for structure solution) and SHELXL (for refinement) are standard tools. Key metrics: R₁ < 0.05, wR₂ < 0.10 .
- Analysis : Compare torsion angles (C–N–C=O) with DFT-optimized geometries to assess intramolecular hydrogen bonding or steric strain .
Q. What mechanistic insights explain the hydrolysis resistance of benzyl carbamates in enzymatic environments?
- Methodological Answer :
- Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor via HPLC. Stability correlates with steric shielding of the carbamate group .
- Isotope Labeling : Use ¹⁸O-water to trace hydrolysis pathways. Minimal ¹⁸O incorporation suggests non-enzymatic degradation dominates .
- MD Simulations : Simulate enzyme-substrate complexes (GROMACS) to identify residues obstructing nucleophilic attack on the carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
